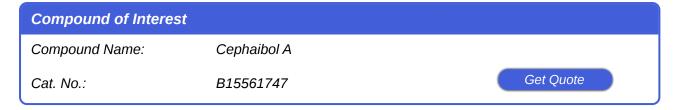


Spectroscopic and Structural Elucidation of Cephaibol A: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cephaibol A**, a peptaibol antibiotic isolated from the fungus Acremonium tubakii DSM 12774. The structural determination of **Cephaibol A** was achieved through a combination of amino acid analysis, two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and mass spectrometric sequencing. This document summarizes the key spectroscopic data and the experimental methodologies employed in its characterization, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of a molecule. The data presented in Table 1 was obtained using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

Table 1: High-Resolution Mass Spectrometry Data for Cephaibol A

Ion Species	Calculated m/z	ted m/z Measured m/z	
[M+H]+	1644.9338	1644.9341	
[M+Na]+	1666.9157	1666.9160	



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Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **Cephaibol A**, recorded in deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for **Cephaibol A** (CD₃OD)



Amino Acid Residue	α-Н	β-Н	у-Н	Other Protons
Ac-Aib¹	-	-	-	CH ₃ : 1.48 (s), 1.50 (s)
Ala²	4.25 (q, 7.2)	1.35 (d, 7.2)	-	-
Aib³	-	-	-	CH ₃ : 1.45 (s), 1.47 (s)
Gln⁴	4.28 (t, 6.5)	2.05 (m)	2.35 (t, 7.5)	CONH₂: 6.90, 7.55
Iva ⁵	-	1.90 (m)	0.95 (t, 7.4)	CH ₃ : 1.40 (s)
Aib ⁶	-	-	-	CH ₃ : 1.46 (s), 1.49 (s)
Pro ⁷	4.35 (t, 8.0)	2.00 (m), 2.30 (m)	1.95 (m)	δ-H: 3.60 (m), 3.75 (m)
Aib ⁸	-	-	-	CH ₃ : 1.44 (s), 1.46 (s)
lva ⁹	-	1.88 (m)	0.93 (t, 7.5)	CH ₃ : 1.38 (s)
Aib ¹⁰	-	-	-	CH ₃ : 1.43 (s), 1.45 (s)
Gln ¹¹	4.30 (t, 6.8)	2.08 (m)	2.38 (t, 7.6)	CONH₂: 6.92, 7.58
Aib ¹²	-	-	-	CH ₃ : 1.42 (s), 1.44 (s)
Aib ¹³	-	-	-	CH ₃ : 1.41 (s), 1.43 (s)
Pro ¹⁴	4.38 (t, 8.2)	2.02 (m), 2.32 (m)	1.98 (m)	δ-H: 3.62 (m), 3.78 (m)
Leu ¹⁵	4.32 (m)	1.70 (m)	1.60 (m)	δ-CH ₃ : 0.90 (d, 6.5), 0.92 (d, 6.5)



4.65 (dd, 8.0, Trpol ¹⁶ 4.5)	3.65 (dd, 11.0, 4.5), 3.55 (dd, -	Indole NH: 10.85, H2: 7.20 (s), H4: 7.60 (d, 8.0), H5: 7.10 (t,
4.5)	11.0, 8.0)	7.5), H6: 7.05 (t,
		7.5), H7: 7.35 (d,
		8.0)

Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Table 3: 13C NMR Spectroscopic Data for Cephaibol A (CD3OD)



Amino Acid Residue	C=O	Сα	Сβ	Су	Other Carbons
Ac-Aib ¹	173.5	58.0	25.2, 25.5	-	Ac-CH₃: 22.8
Ala ²	175.8	51.5	18.0	-	-
Aib ³	176.5	57.8	25.0, 25.3	-	-
Gln⁴	174.2	54.5	28.5	32.0	CONH₂: 178.5
Iva ⁵	176.8	60.5	32.5	8.5	CH₃: 24.0
Aib ⁶	177.0	57.9	24.8, 25.1	-	-
Pro ⁷	174.5	62.0	30.5	26.0	Cδ: 48.0
Aib ⁸	177.2	58.1	24.9, 25.2	-	-
lva ⁹	177.5	60.8	32.8	8.8	CH ₃ : 24.2
Aib ¹⁰	177.8	58.3	24.7, 25.0	-	-
Gln ¹¹	174.8	54.8	28.8	32.3	CONH ₂ : 178.8
Aib ¹²	178.0	58.5	24.6, 24.9	-	-
Aib ¹³	178.2	58.7	24.5, 24.8	-	-
Pro ¹⁴	175.0	62.3	30.8	26.3	Cδ: 48.3
Leu ¹⁵	176.0	53.0	41.5	25.5	Cδ: 23.0, 22.0
Trpol ¹⁶	-	65.5	55.0	-	C2: 124.5, C3: 110.0, C3a: 128.0, C4: 119.5, C5: 122.0, C6: 120.0, C7: 112.0, C7a: 138.0



Experimental Protocols Fermentation and Isolation

Acremonium tubakii DSM 12774 was cultivated in a suitable fermentation medium to produce **Cephaibol A**. The fungal biomass was then extracted with an organic solvent, typically methanol or ethyl acetate. The crude extract was subjected to a series of chromatographic purification steps, including silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure **Cephaibol A**.

Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol, and infused into the mass spectrometer. Data was acquired in positive ion mode to observe the protonated ([M+H]+) and sodiated ([M+Na]+) molecular ions.

NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The purified sample of **Cephaibol A** was dissolved in deuterated methanol (CD₃OD). A suite of 1D and 2D NMR experiments were performed, including:

- ¹H NMR: To identify the proton chemical shifts and coupling constants.
- 13C NMR: To identify the carbon chemical shifts.
- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within amino acid residues.
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for sequencing the amino acid residues.



 ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of the three-dimensional structure.

Workflow for Spectroscopic Analysis of Cephaibol A

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Cephaibol A** using spectroscopic techniques.

Caption: Workflow for Cephaibol A analysis.

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